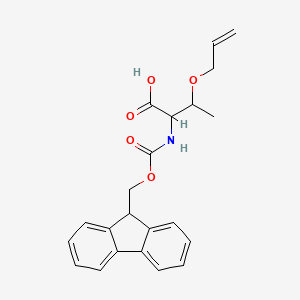
Fmoc-Thr(Allyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine: is a derivative of L-threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a common protecting group for the amino function in peptide synthesis, while the O-allyl group protects the hydroxyl function of threonine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-threonine is protected using an allyl group. This can be achieved by reacting L-threonine with allyl bromide in the presence of a base such as sodium hydroxide.
Protection of the Amino Group: The amino group is then protected using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is done by reacting the O-allyl-L-threonine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and O-allyl groups.
Substitution Reactions: The compound can undergo substitution reactions where the protected groups are replaced by other functional groups.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
O-Allyl Deprotection: Palladium catalysts in the presence of morpholine.
Major Products:
Deprotected L-threonine: After removal of the protecting groups, the major product is L-threonine.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine is widely used in the synthesis of peptides. The protecting groups allow for the stepwise addition of amino acids to build peptides.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for research in protein engineering.
Drug Development: It is used in the synthesis of peptide-based drugs.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.
Mécanisme D'action
Mechanism:
Protection and Deprotection: The compound exerts its effects through the protection and deprotection of functional groups in amino acids. The Fmoc group protects the amino group, while the O-allyl group protects the hydroxyl group of threonine.
Molecular Targets: The primary targets are the amino and hydroxyl groups of amino acids, which are protected during peptide synthesis.
Comparaison Avec Des Composés Similaires
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-serine
Uniqueness:
- Hydroxyl Group Protection: The presence of the O-allyl group for hydroxyl protection is a unique feature of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, making it particularly useful in the synthesis of peptides containing threonine.
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-14(2)20(21(24)25)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,23,26)(H,24,25) |
Clé InChI |
WZNQPIBLGCKYCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
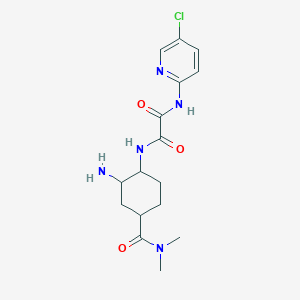
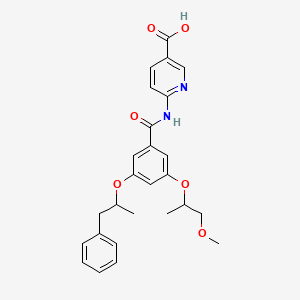
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
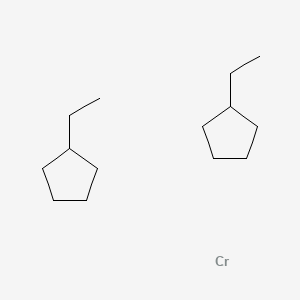
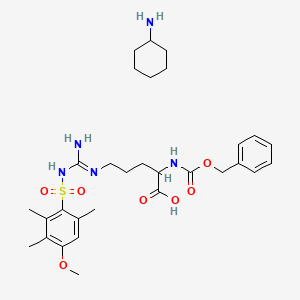
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
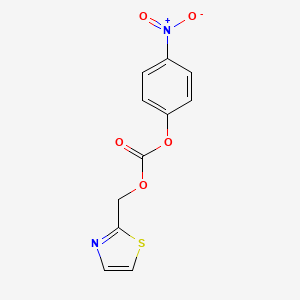


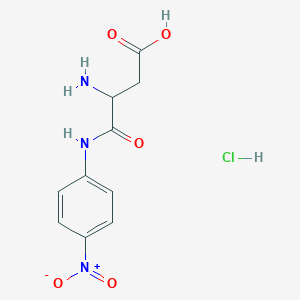
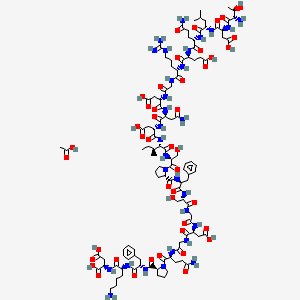
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
